Regioisomeric Differentiation: Para vs. Meta Substitution Dictates Molecular Topology and Predicted Target Complementarity
The para-substituted target compound (4-position dimethylaminoethoxy) adopts a linear molecular geometry, whereas the meta-substituted analog (2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid; CAS 1247124-18-0) presents a bent conformation . Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye for the para isomer, indicating substantial charge separation between the cationic dimethylammonium group and the anionic carboxylate . Ion mobility spectrometry simulations yield distinct collision cross-section (CCS) values: [M+H]⁺ = 150.5 Ų, [M+Na]⁺ = 160.9 Ų, [M−H]⁻ = 151.9 Ų for the para isomer . Regioisomer-specific CCS values for the meta analog have not been reported in the same experimental system, but the conformational difference is expected to produce a measurable shift, directly impacting ion mobility-based purification and analytical discrimination . The linear para geometry may also enhance complementarity with planar biological targets compared to the bent meta counterpart .
| Evidence Dimension | Molecular topology – dipole moment and collision cross-section |
|---|---|
| Target Compound Data | Dipole moment = 3.8 Debye (DFT); CCS [M+H]⁺ = 150.5 Ų; CCS [M+Na]⁺ = 160.9 Ų; CCS [M−H]⁻ = 151.9 Ų |
| Comparator Or Baseline | Meta-substituted analog (CAS 1247124-18-0; PubChem CID 61398244): bent conformation; CCS values not reported in same system |
| Quantified Difference | Linear vs. bent conformation; dipole moment and CCS provide analytical differentiation metrics |
| Conditions | DFT optimization and ion mobility spectrometry simulations (in silico) |
Why This Matters
Regioisomeric purity is critical for SAR interpretation; the para isomer's distinct topological descriptors enable unambiguous analytical identification and prevent data misattribution in biological screening cascades.
